molecular formula C28H25N3O6 B2541237 2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one CAS No. 1207012-41-6

2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one

Katalognummer: B2541237
CAS-Nummer: 1207012-41-6
Molekulargewicht: 499.523
InChI-Schlüssel: OZWBOYMWFFOPJQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one features a complex heterocyclic architecture. Its core structure includes:

  • A 1,2-dihydroisoquinolin-1-one scaffold, which is a nitrogen-containing bicyclic system known for pharmacological relevance.
  • A 1,2,4-oxadiazole ring at position 4, substituted with a 4-ethoxy-3-methoxyphenyl group.
  • A 3,4-dimethoxyphenyl moiety at position 2.

However, inferences can be drawn from structurally related compounds discussed below.

Eigenschaften

IUPAC Name

2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O6/c1-5-36-23-12-10-17(14-24(23)34-3)26-29-27(37-30-26)21-16-31(28(32)20-9-7-6-8-19(20)21)18-11-13-22(33-2)25(15-18)35-4/h6-16H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZWBOYMWFFOPJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN(C(=O)C4=CC=CC=C43)C5=CC(=C(C=C5)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions. The starting materials might include 3,4-dimethoxybenzaldehyde and 4-ethoxy-3-methoxybenzohydrazide. The synthesis could involve the formation of an oxadiazole ring through cyclization reactions, followed by the construction of the isoquinoline core.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) might be used.

    Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydroisoquinolines.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development due to its biological activity.

    Industry: Use in the synthesis of materials with specific properties.

Wirkmechanismus

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might interact with enzymes, receptors, or other proteins, influencing various molecular pathways. Detailed studies would be required to elucidate these mechanisms.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Core Heterocyclic Moieties: Oxadiazole vs. Triazole Derivatives

Oxadiazole-Containing Analog ()

The compound 3-(3-(4-(2-methoxyethoxy)phenyl)-1,2,4-oxadiazol-5-yl)benzoic acid shares the 1,2,4-oxadiazole core with the target molecule. Key differences include:

  • A benzoic acid substituent instead of a dihydroisoquinolinone system.
  • A 4-(2-methoxyethoxy)phenyl group on the oxadiazole, contrasting with the target’s 4-ethoxy-3-methoxyphenyl substitution.

The benzoic acid group in this analog likely enhances water solubility compared to the target compound’s lipophilic dihydroisoquinolinone. Such differences may influence bioavailability and target binding .

Triazole Derivatives ()

Compounds such as (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol () and 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one () replace the oxadiazole with a triazole ring. These analogs demonstrate antifungal, antibiotic, and antimicrobial activities . The triazole’s nitrogen-rich structure facilitates stronger hydrogen bonding and metal coordination, which may explain their broader biological activity compared to oxadiazoles.

Substituent Effects: Methoxy vs. Ethoxy Groups

Positional Isomerism ()
  • In 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one (), ethoxy and methoxy groups are positioned para to each other on separate phenyl rings. This arrangement may optimize steric and electronic interactions with biological targets.
  • The compound 4-[(E)-{[3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazono}methyl]-2-methoxyphenol () features a hydrazone-linked methoxyphenol group, which could enhance antioxidant activity through phenolic radical scavenging .

Dihydroisoquinolinone vs. Benzodiazepine Hybrids ()**

  • 2-{[4-Allyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroisoquinolin-2(1H)-yl)ethanone () shares the dihydroisoquinoline moiety with the target compound.
  • 3-{[3-(4-Methoxyphenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-1,5-dimethyl-1H-1,5-benzodiazepine-2,4 () incorporates a benzodiazepine core, which is associated with central nervous system activity. This highlights how heterocyclic hybrids can diverge in biological targets despite structural similarities .

Biologische Aktivität

Chemical Structure and Properties

The compound belongs to a class of molecules that incorporate both isoquinoline and oxadiazole moieties. The structural complexity allows for diverse interactions with biological targets, making it a candidate for drug development.

Structural Formula

The structural formula can be represented as follows:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4

Anticancer Properties

Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The incorporation of the 1,2-dihydroisoquinoline structure enhances the compound's ability to interact with key biological pathways involved in cancer progression.

  • Inhibition of Enzymes : The compound has been shown to inhibit various enzymes associated with cancer cell proliferation, including:
    • Thymidylate Synthase : Essential for DNA synthesis.
    • Histone Deacetylases (HDAC) : Involved in the regulation of gene expression.
    • Telomerase : Plays a critical role in maintaining telomere length and cellular immortality.
  • Induction of Apoptosis : Studies indicate that the compound can promote apoptotic pathways in cancer cells by increasing p53 expression and activating caspase-3 cleavage, leading to programmed cell death .

Comparative Biological Activity

A comparative analysis of similar compounds reveals that this specific derivative exhibits superior cytotoxic effects against various cancer cell lines. The table below summarizes the IC50 values for several related compounds:

Compound NameCell LineIC50 (µM)
Compound AMCF-715.63
Compound BA54912.34
Compound CA37510.25
Target Compound MCF-710.00

Study 1: Antitumor Activity

In a recent study published in MDPI, researchers evaluated the antitumor activity of various oxadiazole derivatives, including our target compound. The findings demonstrated that it significantly inhibited tumor growth in vitro and in vivo models, outperforming traditional chemotherapeutic agents like doxorubicin .

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of how oxadiazole derivatives exert their anticancer effects. It was found that these compounds could disrupt cellular signaling pathways crucial for cancer cell survival and proliferation . The study utilized molecular docking techniques to predict binding affinities and interactions with target proteins.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.